molecular formula C6H13ClO3S B13187424 2-Methoxy-2-methylbutane-1-sulfonyl chloride

2-Methoxy-2-methylbutane-1-sulfonyl chloride

Cat. No.: B13187424
M. Wt: 200.68 g/mol
InChI Key: RUNDJRBAAWGQSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-2-methylbutane-1-sulfonyl chloride is an organic compound with the molecular formula C6H13ClO3S. It is a sulfonyl chloride derivative, which is often used in organic synthesis due to its reactivity and versatility. This compound is known for its role in various chemical reactions, making it a valuable reagent in both academic and industrial settings.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-2-methylbutane-1-sulfonyl chloride typically involves the reaction of 2-methoxy-2-methylbutanol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative. The general reaction can be represented as follows:

2-Methoxy-2-methylbutanol+Chlorosulfonic acid2-Methoxy-2-methylbutane-1-sulfonyl chloride+HCl\text{2-Methoxy-2-methylbutanol} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} + \text{HCl} 2-Methoxy-2-methylbutanol+Chlorosulfonic acid→2-Methoxy-2-methylbutane-1-sulfonyl chloride+HCl

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of advanced separation and purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-2-methylbutane-1-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

    Reduction Reactions: The compound can be reduced to form corresponding sulfonyl derivatives.

    Oxidation Reactions: It can also undergo oxidation to form sulfonic acids.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.

Major Products Formed:

    Substitution Reactions: Products include sulfonamides, sulfonate esters, and sulfonothioates.

    Reduction Reactions: Products include sulfonyl hydrides.

    Oxidation Reactions: Products include sulfonic acids.

Scientific Research Applications

2-Methoxy-2-methylbutane-1-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfonyl derivatives.

    Biology: The compound is employed in the modification of biomolecules, such as the sulfonation of proteins and peptides.

    Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: The compound is utilized in the production of specialty chemicals, agrochemicals, and polymers.

Mechanism of Action

The mechanism of action of 2-Methoxy-2-methylbutane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific reaction and the nucleophile used. For example, in nucleophilic substitution reactions, the sulfonyl chloride group is replaced by the nucleophile, forming a new covalent bond.

Comparison with Similar Compounds

  • 2-Methoxyethane-1-sulfonyl chloride
  • 2-Methoxy-3-methylbutane-1-sulfonyl chloride

Comparison: 2-Methoxy-2-methylbutane-1-sulfonyl chloride is unique due to its specific molecular structure, which imparts distinct reactivity and properties. Compared to similar compounds, it may offer advantages in terms of selectivity and efficiency in certain chemical reactions. For instance, the presence of the methoxy and methyl groups can influence the compound’s steric and electronic properties, affecting its reactivity and the outcome of reactions.

Properties

Molecular Formula

C6H13ClO3S

Molecular Weight

200.68 g/mol

IUPAC Name

2-methoxy-2-methylbutane-1-sulfonyl chloride

InChI

InChI=1S/C6H13ClO3S/c1-4-6(2,10-3)5-11(7,8)9/h4-5H2,1-3H3

InChI Key

RUNDJRBAAWGQSZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(CS(=O)(=O)Cl)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.